molecular formula C20H31NO B11688860 N-cyclododecyl-2-phenylacetamide

N-cyclododecyl-2-phenylacetamide

Cat. No.: B11688860
M. Wt: 301.5 g/mol
InChI Key: BAVWMZLGMHIJGM-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-phenylacetamide is an organic compound with the molecular formula C20H31NO It is a member of the acetamide family, characterized by the presence of a cyclododecyl group attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecyl-2-phenylacetamide typically involves the reaction of cyclododecylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclododecyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-cyclododecyl-2-phenylethanol.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-cyclododecyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclododecyl-2-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • N-cyclohexyl-2-phenylacetamide
  • N-cyclopentyl-2-phenylacetamide
  • N-phenethyl-2-phenylacetamide

Comparison: N-cyclododecyl-2-phenylacetamide is unique due to its larger cyclododecyl group, which can influence its chemical reactivity and biological activity. Compared to its smaller counterparts, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

N-cyclododecyl-2-phenylacetamide

InChI

InChI=1S/C20H31NO/c22-20(17-18-13-9-8-10-14-18)21-19-15-11-6-4-2-1-3-5-7-12-16-19/h8-10,13-14,19H,1-7,11-12,15-17H2,(H,21,22)

InChI Key

BAVWMZLGMHIJGM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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